7-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one (CAS 1783758-85-9) is an N7-methyl-substituted spirocyclic lactam with a conformationally constrained 2,7-diazaspiro[4.4]nonane core. Its single hydrogen-bond donor, LogP of −0.17, TPSA of 32.34 Ų, and zero rotatable bonds place it squarely within optimal CNS fragment library property space — delivering higher-resolution electron density maps in X-ray crystallography screening. With 98% commercial purity surpassing the typical 95% of close analogs, this building block minimizes side-product accumulation in parallel synthesis workflows. The N7-methyl regiochemistry is distinct from the N2-methyl isomer, enabling systematic regioisomeric scanning of hydrogen-bonding and steric effects. Built on a scaffold validated by sigma receptor ligands (e.g., AD258: S1R Ki = 3.5 nM, S2R Ki = 2.6 nM), it is a strategic starting material for CNS hit-to-lead programs.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13064971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,7-diazaspiro[4.4]nonan-1-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCNC2=O
InChIInChI=1S/C8H14N2O/c1-10-5-3-8(6-10)2-4-9-7(8)11/h2-6H2,1H3,(H,9,11)
InChIKeyUZNQZURNTOIVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one: A Spirocyclic Lactam Building Block for CNS Drug Discovery


7-Methyl-2,7-diazaspiro[4.4]nonan-1-one (CAS 1783758-85-9) is a nitrogen-containing spirocyclic lactam belonging to the 2,7-diazaspiro[4.4]nonane family . With a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol, it features a conformationally constrained spiro junction that restricts rotational freedom . The N7-methyl substitution distinguishes it from the unsubstituted parent scaffold and regioisomeric N2-methyl variants, providing a distinct set of physicochemical and hydrogen-bonding properties that are valuable in fragment-based drug discovery and CNS-targeted library design [1].

Why 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one Cannot Be Replaced by Other Diazaspiro[4.4]nonane Isomers


The 2,7-diazaspiro[4.4]nonane scaffold supports multiple regioisomeric and oxidation-state variations, each conferring a distinct pharmacophoric profile. Simple substitution with the unsubstituted parent (2,7-diazaspiro[4.4]nonan-1-one) or the N2-methyl regioisomer (2-methyl-2,7-diazaspiro[4.4]nonan-1-one) alters hydrogen-bond donor/acceptor counts, lipophilicity, and the spatial orientation of the lactam carbonyl, which directly impacts target binding and physicochemical properties [1]. The quantitative evidence below demonstrates that the 7-methyl derivative occupies a unique property space that cannot be replicated by its closest analogs.

Quantitative Differentiation Evidence for 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one vs. Closest Analogs


Lower Hydrogen-Bond Donor Count vs. Unsubstituted Parent Scaffold

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one possesses one hydrogen-bond donor (HBD), whereas the unsubstituted parent 2,7-diazaspiro[4.4]nonan-1-one has two HBDs. This reduction is biologically meaningful because lower HBD count is associated with improved passive membrane permeability and reduced P-glycoprotein efflux liability, particularly for CNS targets [1].

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Increased Lipophilicity (LogP) vs. Unsubstituted Parent Scaffold

The measured LogP of 7-methyl-2,7-diazaspiro[4.4]nonan-1-one is -0.1718, whereas the XLogP3-AA of the unsubstituted parent is reportedly -0.8 [1]. This ~0.63 log unit increase in lipophilicity indicates a meaningful shift in the partition coefficient that can influence solubility, metabolic stability, and target binding in fragment growing and merging strategies.

ADME Optimization Lipophilicity Modulation Fragment-Based Drug Discovery

Preserved Topological Polar Surface Area (TPSA) with Modified HBD Profile vs. N2-Methyl Regioisomer

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one has a TPSA of 32.34 Ų conferred by its lactam carbonyl and spiro-amine. The N2-methyl regioisomer (2-methyl-2,7-diazaspiro[4.4]nonan-1-one) shares an identical molecular formula and molecular weight (154.21 g/mol) but differs in the regioposition of the methyl group, which alters the electrostatic environment around the lactam . While direct TPSA comparison awaits independent verification, the differential N-methyl placement provides a unique vector for modulating target recognition while maintaining the same global polarity descriptor.

Physicochemical Profiling Regioisomer Selection Structure-Activity Relationships

Zero Rotatable Bonds and Constrained Geometry for Fragment-Based Screening Libraries

7-Methyl-2,7-diazaspiro[4.4]nonan-1-one contains zero rotatable bonds (Rotatable_Bonds = 0), as specified in the vendor technical datasheet . This is identical to the unsubstituted parent compound [1]. However, when compared to conventional acyclic lactam fragments (which typically possess 2–4 rotatable bonds), the completely rigid spirocyclic scaffold offers a substantially lower entropic penalty upon binding and a higher degree of three-dimensionality (Fsp³) [2]. This property is exploited in fragment-based screening where shape diversity and rigid geometry enhance hit rates.

Fragment-Based Drug Discovery Conformational Restriction Library Design

Commercial Purity Benchmark: 98% vs. Typical Analog Purity of 95–97%

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan . In contrast, closely related analogs such as 7-methyl-2,7-diazaspiro[4.4]nonane-1,8-dione are typically supplied at 95% purity . This 3% purity differential can be significant when the compound is used as a key intermediate in multi-step synthesis, where higher initial purity reduces side-product formation and simplifies downstream purification.

Chemical Procurement Purity Specification Building Block Quality

Application Scenarios for 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one Supported by Quantitative Differentiation


CNS-Optimized Fragment Library Construction

With only one hydrogen-bond donor (vs. two in the unsubstituted parent), a LogP of -0.17, and a TPSA of 32.34 Ų, 7-methyl-2,7-diazaspiro[4.4]nonan-1-one falls within the preferred property space for CNS fragment libraries [1]. Its zero rotatable bonds and constrained spirocyclic geometry make it an ideal fragment for X-ray crystallography-based screening campaigns, where rigid, low-entropy binders produce higher-resolution electron density maps and more interpretable SAR early in the hit-to-lead process .

Kinase or GPCR Lead Optimization via Regioisomeric N-Methyl Scanning

The availability of both the N7-methyl (this compound) and N2-methyl regioisomers (2-methyl-2,7-diazaspiro[4.4]nonan-1-one), which share identical molecular formula but differ in methyl placement, enables systematic regioisomeric scanning to explore hydrogen-bonding and steric effects in a target binding site [1]. Procurement of both isomers allows medicinal chemists to identify the optimal N-methyl position for potency and selectivity without altering the core spirocyclic scaffold.

High-Purity Building Block for Multi-Step Parallel Synthesis

The 98% commercial purity specification, which exceeds the typical 95% purity of close structural analogs such as the 1,8-dione derivative, makes this compound a preferred starting material for multi-step parallel synthesis arrays [1]. Higher purity at the outset minimizes the accumulation of side products that can plague library production workflows, reducing the need for preparative HPLC purification and increasing the overall success rate of compound registration.

Sigma Receptor Ligand Scaffold Derivatization

The 2,7-diazaspiro[4.4]nonane core has demonstrated utility as a scaffold for potent sigma receptor (S1R/S2R) ligands with antiallodynic activity [1]. While the parent compound 7-methyl-2,7-diazaspiro[4.4]nonan-1-one itself is not a fully elaborated ligand, its N7-methyl lactam architecture provides a direct starting point for further derivatization at the N2 position to generate analogs of compounds such as AD258, which achieved Ki values of 3.5 nM (S1R) and 2.6 nM (S2R) [1].

Quote Request

Request a Quote for 7-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.